REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]3[CH:13]=[CH:14][CH:15]=[N:16][C:11]3=[N:10][C:9]=2[CH3:17])=[CH:4][CH:3]=1.[CH3:18][Sn](C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C=O)C>[CH3:17][C:9]1[N:10]=[C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]2[C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([CH3:18])=[CH:3][CH:4]=1 |^1:25,44|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(N=C2N1C=CC=N2)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.91 mL
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)C
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
screw-cap vial
|
Type
|
CUSTOM
|
Details
|
(fitted with stir bar)
|
Type
|
CUSTOM
|
Details
|
Degas the solution with nitrogen for 3 min
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
CUSTOM
|
Details
|
quench with an excess of water
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with EtOAc
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic extracts over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by silica gel chromatography with a gradient of 50-100% hexane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CC=N2)C1C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |